Cas no 1804863-28-2 (4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid)

4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid is a specialized pyridine derivative with a unique substitution pattern, featuring difluoromethyl, iodo, and nitro functional groups. This compound is of significant interest in pharmaceutical and agrochemical research due to its reactive sites, which enable versatile synthetic modifications. The presence of the difluoromethyl group enhances metabolic stability, while the iodine atom offers opportunities for further functionalization via cross-coupling reactions. The nitro group contributes to electron-withdrawing properties, facilitating nucleophilic substitution pathways. Its acetic acid moiety provides additional reactivity for conjugation or derivatization. This compound serves as a valuable intermediate in the development of bioactive molecules, particularly in medicinal chemistry and material science applications.
4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid structure
1804863-28-2 structure
Product Name:4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid
CAS No:1804863-28-2
MF:C8H5F2IN2O4
MW:358.037581205368
CID:4894284
Update Time:2025-06-09

4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid
    • Inchi: 1S/C8H5F2IN2O4/c9-7(10)3-1-5(13(16)17)12-8(11)4(3)2-6(14)15/h1,7H,2H2,(H,14,15)
    • InChI Key: UFDKCGANGVLCIA-UHFFFAOYSA-N
    • SMILES: IC1C(CC(=O)O)=C(C(F)F)C=C([N+](=O)[O-])N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 1.8
  • Topological Polar Surface Area: 96

4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021710-250mg
4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid
1804863-28-2 95%
250mg
$980.00 2022-04-01
Alichem
A029021710-500mg
4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid
1804863-28-2 95%
500mg
$1,617.60 2022-04-01
Alichem
A029021710-1g
4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid
1804863-28-2 95%
1g
$3,068.70 2022-04-01

Additional information on 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid

Introduction to 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic Acid (CAS No. 1804863-28-2)

4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid (CAS No. 1804863-28-2) is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both iodine and nitro functional groups, along with the difluoromethyl substituent, makes it a versatile building block for medicinal chemists exploring novel therapeutic agents.

The structure of 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid is meticulously designed to facilitate diverse chemical transformations. The iodo group at the 2-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in constructing complex organic molecules. Additionally, the nitro group at the 6-position can be reduced to an amine, providing access to aminopyridine derivatives that are prevalent in many pharmacophores.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This moiety is frequently incorporated into small molecule inhibitors and activators to improve their pharmacokinetic profiles. Recent studies have highlighted the utility of difluoromethyl-substituted compounds in developing treatments for neurological disorders, cancer, and infectious diseases.

In the realm of pharmaceutical research, 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid has been utilized in the synthesis of several promising drug candidates. For instance, researchers have leveraged this intermediate to create novel kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in cancer progression. The compound's versatility allows for rapid diversification of molecular structures, enabling high-throughput screening campaigns to identify lead compounds with optimal biological activity.

One notable application of this compound is in the development of antimicrobial agents. The unique combination of functional groups facilitates the creation of molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary studies have demonstrated that derivatives of 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid exhibit promising activity against multidrug-resistant strains of bacteria, offering a potential solution to the growing challenge of antibiotic resistance.

The synthetic pathways involving this intermediate are also of great interest. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize the production process. These approaches not only improve yield and purity but also reduce environmental impact by minimizing waste generation. The adaptability of 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid in synthetic strategies underscores its importance as a research tool.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have been conducted to predict how modifications at specific positions can influence biological activity. These simulations provide valuable insights into structure-activity relationships, guiding experimental efforts toward more effective drug candidates. The integration of computational methods with traditional synthetic chemistry has accelerated the discovery process significantly.

The biological significance of 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid extends beyond its role as a synthetic intermediate. Functional groups such as the nitro and iodo substituents can modulate receptor binding interactions, making it a valuable scaffold for designing molecules with tailored biological effects. Researchers have explored its potential in developing treatments for inflammatory diseases by targeting specific enzymes or receptors involved in immune responses.

In conclusion, 4-(Difluoromethyl)-2-iodo-6-nitropyridine-3-acetic acid (CAS No. 1804863-28-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural attributes and functional groups make it an indispensable tool for medicinal chemists striving to develop innovative therapies. As research continues to uncover new applications and synthetic possibilities, this compound will undoubtedly remain at the forefront of drug discovery efforts.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.